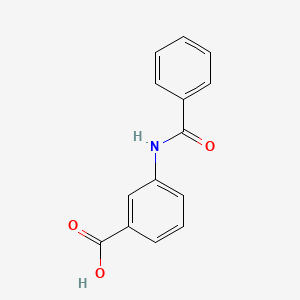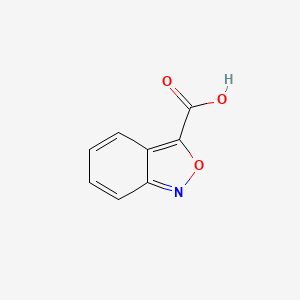
1-Óxido de 2-(clorometil)piridina
Descripción general
Descripción
2-(Chloromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a chloromethyl group is attached to the second position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
Target of Action
It is known that pyrimidines, a class of compounds to which 2-(chloromethyl)pyridine 1-oxide belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that the incorporation of electron-releasing moieties (pyridine and chloromethyl) on position-2 of the pyrimidine ring enhances the inhibitory activities of the resultant derivatives against the no secretion and inos expression .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)pyridine 1-oxide can be synthesized through various methods. One common method involves the reaction of 2-methylpyridine-N-oxide with phosgene (carbonyl chloride) in the presence of a solvent and an acid acceptor . The reaction proceeds as follows:
Reactants: 2-methylpyridine-N-oxide and phosgene.
Solvent: Typically, an organic solvent such as dichloromethane.
Acid Acceptor: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction is carried out at a controlled temperature, usually around room temperature to 40°C.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)pyridine 1-oxide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Equipped with temperature and pressure control systems.
Continuous Flow Systems: To ensure consistent production and minimize batch-to-batch variations.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity 2-(Chloromethyl)pyridine 1-oxide.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative, and the chloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Catalysts: Palladium, nickel, copper.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation of the chloromethyl group.
Complex Pyridine Derivatives: Formed through coupling reactions.
Comparación Con Compuestos Similares
2-(Chloromethyl)pyridine 1-oxide can be compared with other similar compounds such as:
2-Chloromethylpyridine: Lacks the N-oxide group, making it less reactive in redox reactions but still an effective alkylating agent.
3-Chloromethylpyridine 1-oxide: Has the chloromethyl group at the third position, leading to different reactivity and applications.
4-Chloromethylpyridine 1-oxide: Similar to the 3-substituted derivative but with the chloromethyl group at the fourth position, affecting its chemical behavior and uses.
The unique combination of the chloromethyl and N-oxide groups in 2-(Chloromethyl)pyridine 1-oxide provides it with distinct reactivity and versatility in various applications.
Propiedades
IUPAC Name |
2-(chloromethyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-6-3-1-2-4-8(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAMWFWIEPZLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295376 | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31640-94-5 | |
| Record name | 31640-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)



